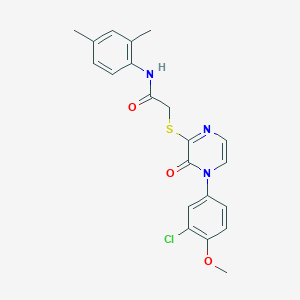

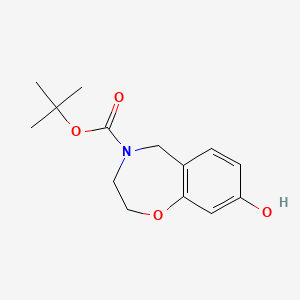

Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Overview

Description

Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a chemical compound with the CAS Number: 1167416-21-8 . It has a molecular weight of 265.31 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves base promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . This gives the corresponding 2,2-dialkylated 1,3-dithiane which is then taken through to the dithiane derivative of the parent 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one by desilylation, oxidation and cyclisation via a reductive amination .Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 8-hydroxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate . The Inchi Code is 1S/C14H19NO4/c1-14(2,3)19-13(17)15-6-7-18-12-8-11(16)5-4-10(12)9-15/h4-5,8,16H,6-7,9H2,1-3H3 .Chemical Reactions Analysis

The compound is involved in a series of reactions that lead to the formation of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives . These derivatives are synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 265.31 .Scientific Research Applications

Synthesis and Medicinal Chemistry

Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate, a compound not directly found in the queried studies, shares structural similarities with molecules that have been synthesized for various pharmacological applications. For instance, the practical synthesis of an orally active CCR5 antagonist, which shows promise in therapeutic applications, indicates the utility of related compounds in medicinal chemistry (Ikemoto et al., 2005). Similarly, the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones as selective antagonists for muscarinic (M3) receptors demonstrates the potential of such structures in drug design (Bradshaw et al., 2008).

Organic Chemistry and Methodology

In the realm of organic synthesis, tert-butyl phenylazocarboxylates have been used as versatile building blocks for nucleophilic substitutions and radical reactions, showcasing the adaptability of tert-butyl protected compounds in complex organic transformations (Jasch et al., 2012). The development of novel synthetic pathways for compounds such as tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, an essential component of the cryptophycins, illustrates the importance of tert-butyl protected intermediates in the total synthesis of complex natural products (Eggen et al., 2000).

Peptide Synthesis

Tert-butyl protected amino acids and their derivatives play a critical role in peptide synthesis, as demonstrated by the synthesis of tert-alkyl amino hydroxy carboxylic esters through an ene-type reaction of oxazolones with enol ethers. This methodology enables the production of substrates prevalent in many biologically active natural products (Mosey et al., 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

properties

IUPAC Name |

tert-butyl 8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-6-7-18-12-8-11(16)5-4-10(12)9-15/h4-5,8,16H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYYOUNCWNYTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide](/img/structure/B2673564.png)

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2673569.png)

![N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2673570.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2673571.png)

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid](/img/structure/B2673572.png)

![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2673577.png)

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)